Cas no 2034360-51-3 (1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole)

1-{1-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole is a heterocyclic compound featuring a pyrimidine core functionalized with a pyrazole moiety and an azetidine ring linked to a dihydroindole scaffold. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to its fused aromatic and nitrogen-rich heterocycles. The azetidine ring enhances conformational rigidity, while the pyrimidine-pyrazole motif may improve binding affinity and selectivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery. The compound's stability and solubility profile are optimized for preclinical research applications.
1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole structure
2034360-51-3 structure
商品名:1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole
CAS番号:2034360-51-3
MF:C19H18N6O
メガワット:346.38582277298
CID:6232826
PubChem ID:119100984

1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • 1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole
    • 2,3-dihydroindol-1-yl-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
    • F6495-5342
    • 1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
    • 2034360-51-3
    • (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
    • AKOS026691632
    • インチ: 1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2
    • InChIKey: MWMJYVJFOXPCCY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CN(C2C=C(N3C=CC=N3)N=CN=2)C1)N1C2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 346.15420922g/mol
  • どういたいしつりょう: 346.15420922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 67.2Ų

1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6495-5342-4mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
4mg
$99.0 2023-09-08
Life Chemicals
F6495-5342-40mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
40mg
$210.0 2023-09-08
Life Chemicals
F6495-5342-15mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
15mg
$133.5 2023-09-08
Life Chemicals
F6495-5342-2mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
2mg
$88.5 2023-09-08
Life Chemicals
F6495-5342-5μmol
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6495-5342-1mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
1mg
$81.0 2023-09-08
Life Chemicals
F6495-5342-50mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
50mg
$240.0 2023-09-08
Life Chemicals
F6495-5342-75mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
75mg
$312.0 2023-09-08
Life Chemicals
F6495-5342-5mg
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
5mg
$103.5 2023-09-08
Life Chemicals
F6495-5342-10μmol
1-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole
2034360-51-3
10μmol
$103.5 2023-09-08

1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole 関連文献

1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indoleに関する追加情報

Recent Advances in the Study of 1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole (CAS: 2034360-51-3)

The compound 1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole (CAS: 2034360-51-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique azetidine and pyrimidine-pyrazole hybrid structure, has been investigated for its role in modulating key biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on its synthesis, pharmacokinetic properties, and mechanism of action, providing valuable insights for drug development.

One of the most notable findings in recent research is the compound's ability to selectively inhibit protein kinases involved in cell proliferation and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2034360-51-3 exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in various autoimmune disorders and cancers. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase domain, revealing key interactions with conserved amino acid residues. This structural insight has paved the way for the design of more potent and selective derivatives.

In addition to its kinase inhibitory activity, recent preclinical studies have explored the compound's potential as a PROTAC (Proteolysis Targeting Chimera) warhead. A team at the University of California, San Francisco, reported in Nature Chemical Biology that conjugating 2034360-51-3 to an E3 ligase recruiter resulted in targeted degradation of oncogenic proteins, such as BRD4, in leukemia cell lines. This innovative approach highlights the versatility of the compound beyond traditional inhibition strategies and opens new avenues for targeted protein degradation therapies.

Pharmacokinetic evaluations of 2034360-51-3 have also progressed significantly. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in Drug Metabolism and Disposition indicated favorable oral bioavailability and brain penetration in rodent models, suggesting potential applications in central nervous system disorders. However, the study also noted moderate hepatic clearance, prompting ongoing medicinal chemistry efforts to optimize metabolic stability while maintaining potency.

From a synthetic chemistry perspective, novel routes to access 2034360-51-3 and its analogs have been developed. A 2024 Organic Letters publication described a streamlined four-step synthesis leveraging visible-light photocatalysis for the key pyrimidine-azetidine coupling, achieving an overall yield of 42%—a significant improvement over previous methods. This advancement is expected to facilitate broader exploration of structure-activity relationships and accelerate lead optimization campaigns.

Looking forward, several pharmaceutical companies have included derivatives of 2034360-51-3 in their pipelines for immuno-oncology indications. ClinicalTrials.gov listings indicate that Phase I trials for a related compound are anticipated to begin in late 2024, marking an important transition from bench to bedside. The collective research on this chemical scaffold underscores its promise as a versatile pharmacophore capable of addressing multiple therapeutic challenges through rational drug design approaches.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.